molecular formula C16H13FN2O2S2 B2676802 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895489-31-3

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2676802
M. Wt: 348.41
InChI Key: BOJYSEGVQMXCPD-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a fluorophenyl group, a thioether linkage, a methoxybenzothiazole group, and an acetamide group .

Scientific Research Applications

Antitumor Activity

A range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems, were synthesized to evaluate their antitumor activity. The derivatives were tested in vitro against a spectrum of human tumor cell lines, representing nine neoplastic diseases. These studies aimed to identify compounds with potential anticancer properties, highlighting the significance of benzothiazole derivatives in antitumor research. The focus on specific molecular structures within this family of compounds suggests a targeted approach to cancer treatment research, where modifications to the benzothiazole moiety and its accompanying functional groups are explored for enhanced therapeutic effects (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Investigations into the antimicrobial potential of related compounds have also been conducted. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and assessed for their anti-inflammatory properties. These compounds displayed varying degrees of anti-inflammatory activity, which implies potential antimicrobial applications as well, considering the overlap between anti-inflammatory and antimicrobial therapeutic strategies (Sunder & Maleraju, 2013).

Anticancer and Enzyme Inhibition

Further extending the scope of research, novel fluoro-substituted compounds have been synthesized and tested against cancer cell lines, including lung, breast, and CNS cancers. These studies underscore the pursuit of new therapeutic agents that can provide effective treatment options for various cancer types. The exploration of fluoro-substituted benzothiazoles and their derivatives underscores the ongoing effort to enhance the efficacy and selectivity of anticancer agents (Hammam et al., 2005).

Antimicrobial and Antitumor Agents

Compounds with structural similarities to 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated for their antimicrobial activities, showcasing the broad spectrum of biological activities associated with this class of compounds. These studies contribute to the identification and development of new antimicrobial and antitumor agents, highlighting the chemical versatility and therapeutic potential of benzothiazole derivatives (Badiger, Mulla, Khazi, & Khazi, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c1-21-12-3-2-4-13-15(12)19-16(23-13)18-14(20)9-22-11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJYSEGVQMXCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

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